molecular formula C17H21N3O4S2 B13933713 4-methoxy-N-(4-methyl-5-(piperidine-1-carbonyl)thiazol-2-yl)benzenesulfonamide

4-methoxy-N-(4-methyl-5-(piperidine-1-carbonyl)thiazol-2-yl)benzenesulfonamide

Katalognummer: B13933713
Molekulargewicht: 395.5 g/mol
InChI-Schlüssel: BAHPFBJYGJBINX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-methoxy-N-(4-methyl-5-(piperidine-1-carbonyl)thiazol-2-yl)benzenesulfonamide is a complex organic compound that features a combination of functional groups, including a methoxy group, a piperidine ring, a thiazole ring, and a benzenesulfonamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(4-methyl-5-(piperidine-1-carbonyl)thiazol-2-yl)benzenesulfonamide typically involves multi-step organic reactionsThe methoxy group is usually introduced through methylation reactions, and the benzenesulfonamide group is added through sulfonation reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis can also enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

4-methoxy-N-(4-methyl-5-(piperidine-1-carbonyl)thiazol-2-yl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and pH levels to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while reduction of the carbonyl group can produce an alcohol derivative .

Wissenschaftliche Forschungsanwendungen

4-methoxy-N-(4-methyl-5-(piperidine-1-carbonyl)thiazol-2-yl)benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of 4-methoxy-N-(4-methyl-5-(piperidine-1-carbonyl)thiazol-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-methoxy-N-(4-methyl-5-(piperidine-1-carbonyl)thiazol-2-yl)benzenesulfonamide: shares similarities with other piperidine and thiazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .

Eigenschaften

Molekularformel

C17H21N3O4S2

Molekulargewicht

395.5 g/mol

IUPAC-Name

4-methoxy-N-[4-methyl-5-(piperidine-1-carbonyl)-1,3-thiazol-2-yl]benzenesulfonamide

InChI

InChI=1S/C17H21N3O4S2/c1-12-15(16(21)20-10-4-3-5-11-20)25-17(18-12)19-26(22,23)14-8-6-13(24-2)7-9-14/h6-9H,3-5,10-11H2,1-2H3,(H,18,19)

InChI-Schlüssel

BAHPFBJYGJBINX-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(SC(=N1)NS(=O)(=O)C2=CC=C(C=C2)OC)C(=O)N3CCCCC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.